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Compound of Interest

Compound Name: 6-Amino-2,3-difluorophenol

Cat. No.: B104598 Get Quote

An In-depth Technical Guide to 3,4-Difluoro-2-hydroxyaniline: Properties, Synthesis, and

Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary
3,4-Difluoro-2-hydroxyaniline, also known by its synonym 6-Amino-2,3-difluorophenol (CAS

No. 115551-33-2), is a highly functionalized aromatic building block of increasing importance in

medicinal chemistry and materials science.[1][2] The strategic placement of two fluorine atoms

on the aniline ring, combined with the adjacent amino and hydroxyl groups, imparts unique

electronic properties, modulates acidity and basicity, and offers vectors for synthetic

elaboration. These features make it a valuable intermediate, particularly in the burgeoning field

of targeted protein degradation, where it is recognized as a key fragment for the synthesis of

Proteolysis Targeting Chimeras (PROTACs).[2][3]

This guide provides a comprehensive technical overview of its properties, a proposed,

chemically sound synthesis pathway, an analysis of its expected spectroscopic characteristics,

and a discussion of its core applications in drug discovery. The content herein is synthesized to

provide researchers with the foundational knowledge and practical insights required to

effectively utilize this versatile compound.

Core Physicochemical & Spectroscopic Properties
Compound Identity and Physical Properties

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b104598?utm_src=pdf-interest
https://www.benchchem.com/product/b104598?utm_src=pdf-body
https://www.scbt.com/p/6-amino-2-3-difluorophenol-115551-33-2
https://www.youtube.com/watch?v=29LPRzH6gzk
https://www.youtube.com/watch?v=29LPRzH6gzk
https://www.sigmaaldrich.com/US/en/product/ambeedinc/ambh6fd7f6ec?context=bbe
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Precise experimental data for the physical properties of 3,4-Difluoro-2-hydroxyaniline are not

widely reported in public literature. The data presented below is a combination of information

from commercial suppliers and computed values. For context, properties of the parent

compound, 2-aminophenol, are included to highlight the influence of fluorination.

Property
3,4-Difluoro-2-
hydroxyaniline (CAS:
115551-33-2)

2-Aminophenol (CAS: 95-
55-6)

Molecular Formula C₆H₅F₂NO C₆H₇NO

Molecular Weight 145.11 g/mol [1] 109.13 g/mol [4]

Appearance
Greyish-green to brown

solid/powder[2]
White orthorhombic needles[4]

Melting Point Data not available 174 - 177 °C[4]

Boiling Point Data not available 150 °C (at 15 hPa)[4]

Solubility

Data not available; expected to

be soluble in polar organic

solvents like DMSO, MeOH,

THF.

Slightly soluble in cold water,

soluble in hot water.[4]

Spectroscopic Analysis
No public, experimentally derived spectra are currently available. The following analysis is

based on established principles of NMR, IR, and MS spectroscopy and includes predicted NMR

data to guide researchers in characterization.

Solvent: DMSO-d₆

~9.0-10.0 ppm (broad singlet, 1H): This signal corresponds to the phenolic hydroxyl proton (-

OH). Its broadness and downfield shift are due to hydrogen bonding and exchange.

~6.6-6.9 ppm (multiplet, 1H): Aromatic proton H-5. It will be coupled to the adjacent H-6 and

both fluorine atoms (F-4 and F-3), resulting in a complex multiplet, likely a triplet of doublets

of doublets (tdd).
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~6.4-6.6 ppm (multiplet, 1H): Aromatic proton H-6. This proton is coupled to H-5 and F-3,

likely appearing as a doublet of doublets of doublets (ddd).

~4.5-5.5 ppm (broad singlet, 2H): This signal represents the two protons of the primary

amine (-NH₂). The chemical shift and broadness are highly dependent on concentration,

temperature, and solvent.

Solvent: DMSO-d₆ The carbon signals will exhibit splitting due to C-F coupling (¹JCF, ²JCF,

etc.), which is a key diagnostic feature.

~150-155 ppm (dd): C-3, directly attached to fluorine (large ¹JCF) and coupled to the

adjacent fluorine (²JCF).

~140-145 ppm (dd): C-4, directly attached to fluorine (large ¹JCF) and coupled to the

adjacent fluorine (²JCF).

~135-140 ppm (d): C-2, bearing the hydroxyl group. Its shift is influenced by the -OH group

and coupling to the adjacent F-3.

~125-130 ppm (d): C-1, bearing the amino group. Its shift is influenced by the -NH₂ group

and coupling to the adjacent F-6 (not present) and F-2 (not present), this should be C-6.

Let's correct the structure numbering. Standard IUPAC would be 2-amino-3,4-difluorophenol.

C1-OH, C2-NH2, C3-F, C4-F.

Corrected ¹³C Prediction:

~147 ppm (dd, ¹JCF, ²JCF): C-4 (Carbon attached to F, ortho to another F).

~144 ppm (dd, ¹JCF, ²JCF): C-3 (Carbon attached to F, ortho to another F).

~138 ppm (dd, ²JCF, ³JCF): C-2 (Carbon with -NH₂ group).

~130 ppm (dd, ²JCF, ³JCF): C-1 (Carbon with -OH group).

~118 ppm (dd, ²JCF, ³JCF): C-5 (Aromatic CH).

~110 ppm (dd, ²JCF, ³JCF): C-6 (Aromatic CH).
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¹⁹F NMR is a critical tool for confirming the structure of fluorinated compounds.[5][6] For 3,4-

Difluoro-2-hydroxyaniline, two distinct signals are expected in the aromatic fluorine region

(typically -110 to -160 ppm relative to CFCl₃).

Signal 1 (F-3): This fluorine is ortho to the -NH₂ group and ortho to the other fluorine (F-4). It

will appear as a doublet due to coupling with F-4, with further smaller couplings to aromatic

protons.

Signal 2 (F-4): This fluorine is meta to the -NH₂ group and ortho to F-3. It will also appear as

a doublet from the F-3 coupling. The precise chemical shifts are sensitive to the electronic

environment and solvent.[7]

3400-3200 cm⁻¹ (two sharp bands): N-H stretching of the primary amine.

3500-3200 cm⁻¹ (broad band): O-H stretching of the phenolic group.

~1600-1450 cm⁻¹ (multiple sharp bands): Aromatic C=C stretching.

~1300-1100 cm⁻¹ (strong bands): C-F stretching vibrations.

Molecular Ion (M⁺): A prominent peak is expected at m/z = 145.11, corresponding to the

molecular weight of the compound.

Key Fragments: Fragmentation may involve the loss of common neutral molecules such as

CO, HCN, or HF, leading to characteristic daughter ions that can be used to confirm the

structure.

Proposed Synthesis Pathway
While a specific, peer-reviewed protocol for 3,4-Difluoro-2-hydroxyaniline is not readily

available, a robust and logical two-step synthesis can be proposed based on well-established

transformations in aromatic chemistry. The pathway involves the regioselective nitration of a

suitable precursor followed by the reduction of the nitro group. The key challenge lies in the

synthesis of the 3,4-difluoro-2-nitrophenol intermediate, as direct nitration of 2,3-difluorophenol

favors substitution at other positions.[8]

A plausible, albeit multi-step, approach starting from 1,2,3-trichlorobenzene is outlined below.
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Pathway A: Proposed Multi-Step Synthesis

1,2,3-Trichlorobenzene

1-Nitro-2,3,4-trichlorobenzene

  Nitration
(HNO₃/H₂SO₄)

4-Fluoro-1-nitro-2,3-dichlorobenzene

  Halex Reaction (KF)
(Nucleophilic Aromatic Substitution)

3,4-Difluoro-2-chloro-1-nitrobenzene

  Halex Reaction (KF)
(Nucleophilic Aromatic Substitution)

3,4-Difluoro-2-nitrophenol
(Key Intermediate)

  Hydrolysis
(NaOH, H₂O/DMSO)

3,4-Difluoro-2-hydroxyaniline
(Final Product)

  Reduction
(H₂, Pd/C or SnCl₂)

Click to download full resolution via product page

Caption: Proposed synthetic route to 3,4-Difluoro-2-hydroxyaniline.
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Detailed Experimental Protocol (Proposed)
This protocol details the final, critical reduction step. The synthesis of the precursor, 3,4-

Difluoro-2-nitrophenol, requires specialized multi-step synthesis not covered here.

Objective: To synthesize 3,4-Difluoro-2-hydroxyaniline from 3,4-Difluoro-2-nitrophenol via

catalytic hydrogenation.

Materials:

3,4-Difluoro-2-nitrophenol

Palladium on Carbon (10% Pd/C)

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

Hydrogen (H₂) gas cylinder or balloon

Diatomaceous earth (Celite®)

Protocol:

Setup: To a hydrogenation flask or a suitable round-bottom flask equipped with a magnetic

stir bar, add 3,4-Difluoro-2-nitrophenol (1.0 eq).

Solvent Addition: Add a suitable solvent such as ethanol or ethyl acetate (approx. 10-20 mL

per gram of substrate).

Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10

mol% Pd relative to the substrate).

Inerting: Seal the flask and purge the system with an inert gas (Nitrogen or Argon) three

times to remove oxygen.

Hydrogenation: Introduce hydrogen gas into the flask, either from a balloon or by connecting

to a hydrogenation apparatus.
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Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure

of hydrogen. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS

until the starting material is fully consumed. This process is analogous to the hydrogenation

of similar nitrophenols.[9][10]

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with

an inert gas.

Filtration: Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to

remove the Pd/C catalyst. Wash the pad with a small amount of the reaction solvent.

Concentration: Concentrate the filtrate under reduced pressure to yield the crude 3,4-

Difluoro-2-hydroxyaniline.

Purification: The crude product can be purified by column chromatography on silica gel or by

recrystallization if it is a solid.

Alternative Reduction Protocol: Tin(II) Chloride
For substrates incompatible with catalytic hydrogenation, reduction using tin(II) chloride is a

robust alternative.[11][12]

Protocol:

Dissolve 3,4-Difluoro-2-nitrophenol (1.0 eq) in a solvent like ethanol or concentrated HCl.

Add tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents) portion-wise. The

reaction is often exothermic.

Heat the mixture to reflux and stir until the reaction is complete as monitored by TLC.

Cool the reaction mixture and carefully basify with a concentrated NaOH or NaHCO₃ solution

to precipitate tin salts.

Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure to afford the product.
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Applications in Drug Discovery
The incorporation of fluorine into drug candidates is a widely used strategy to enhance

metabolic stability, binding affinity, and lipophilicity.[13] The trifunctional nature of 3,4-Difluoro-2-

hydroxyaniline makes it an exceptionally valuable building block for creating complex molecular

architectures.

Role as a PROTAC Building Block
Targeted protein degradation using PROTACs has emerged as a revolutionary therapeutic

modality.[14] PROTACs are heterobifunctional molecules that recruit a target protein to an E3

ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the

proteasome. A PROTAC consists of three components: a warhead for the protein of interest

(POI), a ligand for an E3 ligase, and a linker connecting them.

3,4-Difluoro-2-hydroxyaniline provides two key attachment points for linker synthesis: the

nucleophilic amine and the phenolic hydroxyl group. This allows for diverse linker chemistries

and exit vectors from the core scaffold, which is critical for optimizing the ternary complex

formation between the POI and the E3 ligase.
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PROTAC Synthesis Workflow

3,4-Difluoro-2-hydroxyaniline

Offers two points for linker attachment:
- Amino (-NH₂)

- Hydroxyl (-OH)

Linker Synthesis

Reacts via -NH₂ or -OH

Warhead Ligand
(Binds Protein of Interest)

Conjugation Step 1

E3 Ligase Ligand
(e.g., Pomalidomide)

Conjugation Step 2

Final PROTAC Molecule

Click to download full resolution via product page

Caption: Use of 3,4-Difluoro-2-hydroxyaniline in a generic PROTAC synthesis workflow.

Safety, Handling, and Storage
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While a comprehensive, verified Safety Data Sheet (SDS) for this specific compound is not

publicly available, a hazard assessment can be made based on closely related analogs like

other difluoro-aminophenol isomers and 3,4-difluoroaniline.[15]

Hazard Identification (Anticipated)
GHS Classification Hazard Statement Signal Word

Acute Toxicity, Oral H302: Harmful if swallowed Warning

Skin Corrosion/Irritation H315: Causes skin irritation Warning

Serious Eye Damage/Irritation
H319: Causes serious eye

irritation
Warning

STOT-SE
H335: May cause respiratory

irritation
Warning

Handling and Personal Protective Equipment (PPE)
Engineering Controls: Work in a well-ventilated fume hood to minimize inhalation of dust or

vapors.

Personal Protective Equipment:

Eye/Face Protection: Wear chemical safety goggles or a face shield.

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

Respiratory Protection: If handling large quantities or generating dust, use a NIOSH-

approved respirator with an appropriate cartridge.

Safe Handling Practices: Avoid contact with skin, eyes, and clothing. Avoid generating dust.

Wash hands thoroughly after handling.

Storage and Stability
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Keep away from oxidizing agents.
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Stability: The compound may be sensitive to light and air. Storage under an inert atmosphere

(e.g., Argon or Nitrogen) is recommended for long-term stability.

Conclusion
3,4-Difluoro-2-hydroxyaniline is a strategic building block with significant potential for advancing

drug discovery and materials science. Its unique trifunctional, fluorinated structure offers

synthetic chemists a powerful tool for creating novel molecules with tailored properties. While

the lack of extensive public data presents challenges, this guide provides a robust framework

for its synthesis, characterization, and application based on sound chemical principles. As the

demand for sophisticated molecular scaffolds grows, particularly in targeted protein

degradation, the utility and importance of 3,4-Difluoro-2-hydroxyaniline are poised to increase

significantly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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